molecular formula C6H9BrO B1521438 1-Bromo-3-cyclopropylpropan-2-one CAS No. 658076-48-3

1-Bromo-3-cyclopropylpropan-2-one

Cat. No.: B1521438
CAS No.: 658076-48-3
M. Wt: 177.04 g/mol
InChI Key: HZBAJDUXDQLYQX-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropylpropan-2-one is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropylpropan-2-one can be synthesized through several methods, including the bromination of cyclopropylpropanone. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropylpropan-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Bromo-substituted compounds with different functional groups.

Scientific Research Applications

1-Bromo-3-cyclopropylpropan-2-one has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and activators.

  • Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 1-Bromo-3-cyclopropylpropan-2-one exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

1-Bromo-3-cyclopropylpropan-2-one is similar to other bromo-substituted ketones and cyclopropyl-containing compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

  • 1-Bromo-2-cyclopropylpropan-1-one

  • 3-Bromo-1-cyclopropylpropan-2-one

  • 1-Bromo-3-cyclopropylpropan-1-ol

Properties

IUPAC Name

1-bromo-3-cyclopropylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-6(8)3-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBAJDUXDQLYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658076-48-3
Record name 1-bromo-3-cyclopropylpropan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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